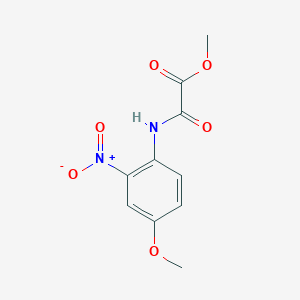

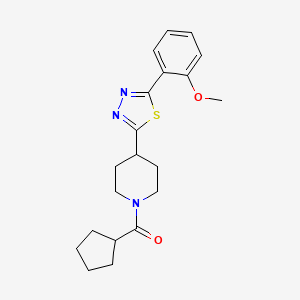

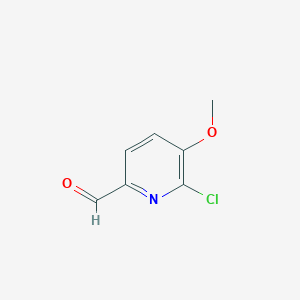

3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar furan derivatives has been reported in the literature. For instance, 3-(2-furyl)acrylic acids and their derivatives have been synthesized from carbohydrate-derived furfurals by chemical catalysis . Another study presents the synthesis of novel derivatives of 3-furan-2-yl acrylohydrazide using a meticulous three-step reaction sequence .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For example, 2-acetyl-5-methylfuran, a derivative of furan, was characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques .Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. For instance, 3-(furan-2-yl)propenoic acids and their esters react with arenes in Brønsted superacid TfOH to afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives have been analyzed using various techniques. For instance, the spectroscopic properties of 2-acetylfuran have been reported using 1HNMR at low temperature . Another study reported the yield, melting point, and NMR spectrum of a furan derivative .Applications De Recherche Scientifique

Synthesis and Biosynthesis of Furan Derivatives

Furan derivatives, including 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one, play a crucial role in synthetic organic chemistry. The synthesis and biosynthesis of these compounds, particularly 2,5-Dimethyl-4-hydroxy-2H-furan-3-one and its derivatives, are critical for understanding flavor compounds in fruits and baked foods, indicating their importance in food chemistry and aroma studies. The analytical and organic methods applied to the analysis, synthesis, and biosynthesis of these compounds are reviewed, considering their key roles in flavor constituents of various foods (Zabetakis, Gramshaw, & Robinson, 1999).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a significant application of furan derivatives in green chemistry and sustainable material science. These processes involve various types of reactions, including hydrogenation and C–O hydrogenolysis, highlighting the potential of furan derivatives in producing environmentally friendly alternatives to petroleum-based products (Nakagawa, Tamura, & Tomishige, 2013).

Novel Furan Derivatives from Seaweed with Pharmacological Activities

Exploring the natural product chemistry, novel furanyl derivatives isolated from the red seaweed Gracilaria opuntia have shown significant pharmacological activities, including anti-inflammatory and antioxidative effects. These discoveries contribute to the development of new natural products with potential therapeutic applications, emphasizing the role of furan derivatives in medicinal chemistry and drug discovery (Makkar & Chakraborty, 2018).

Enzymatic Synthesis of Biobased Polyesters

In material science, the enzymatic polymerization of biobased furan compounds like 2,5-bis(hydroxymethyl)furan demonstrates the utility of furan derivatives in creating sustainable polymers. These novel biobased furan polyesters, synthesized with various diacid ethyl esters, exhibit promising properties for future material applications, further showcasing the versatility of furan derivatives in producing eco-friendly materials (Jiang et al., 2014).

Safety and Hazards

While specific safety and hazard information for the compound “3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-4,6-dimethylindolin-2-one” is not available, general precautions for handling furan derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Furan derivatives, due to their wide applications and renewable sources, are of great interest in green chemistry . Future research could focus on the synthesis of novel furan derivatives with potential applications as sustainable chemical building units , as well as the exploration of their antimicrobial activity .

Propriétés

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDQBMINFXPKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)

![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)

![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)

![4-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2969384.png)